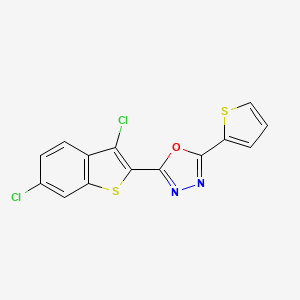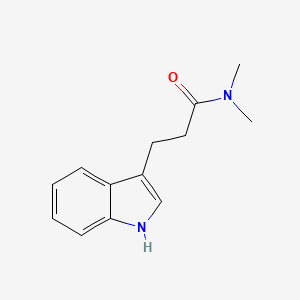
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, also known as TAK-700, is a chemical compound that has been extensively studied for its potential use in cancer treatment. TAK-700 is a selective androgen receptor modulator (SARM) that has shown promising results in preclinical studies as an anti-cancer agent.
作用機序
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide works by selectively blocking the androgen receptor, which is a key regulator of prostate cancer growth. By blocking the androgen receptor, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide prevents the binding of androgens, such as testosterone and dihydrotestosterone, to the receptor, which in turn inhibits the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in PSA levels, a decrease in prostate volume, and an improvement in overall survival in patients with advanced prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also been shown to have minimal side effects, with the most common side effects being fatigue, nausea, and diarrhea.
実験室実験の利点と制限
One of the major advantages of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is its selectivity for the androgen receptor, which makes it a promising candidate for the treatment of prostate cancer. However, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has some limitations in lab experiments, including its low solubility in water and its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, and the exploration of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide's potential use in other types of cancer. Additionally, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, making it more accessible for further research and potential clinical use.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is a promising anti-cancer agent that has shown significant potential in preclinical and clinical studies for the treatment of prostate cancer. While there are some limitations to its use in lab experiments, the development of more potent and selective analogs, as well as the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, may lead to further advancements in the field of cancer treatment.
合成法
The synthesis of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. The purity and yield of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of prostate cancer. Preclinical studies have shown that 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can inhibit the growth of prostate cancer cells by blocking the androgen receptor, which is known to play a critical role in the development and progression of prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also shown promising results in clinical trials, with some studies reporting a significant reduction in prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
特性
IUPAC Name |
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPMGSYMCMGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-N~4~-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)

![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)